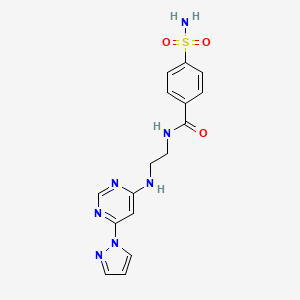

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide

Description

Properties

IUPAC Name |

N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-4-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O3S/c17-27(25,26)13-4-2-12(3-5-13)16(24)19-8-7-18-14-10-15(21-11-20-14)23-9-1-6-22-23/h1-6,9-11H,7-8H2,(H,19,24)(H2,17,25,26)(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDRVGYYLNEVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized by the condensation of a β-ketoester with guanidine in the presence of a base.

Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled through a nucleophilic substitution reaction, typically using a halogenated pyrimidine and a pyrazole derivative.

Introduction of the Benzamide Moiety: The final step involves the coupling of the pyrazole-pyrimidine intermediate with 4-sulfamoylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the pyrimidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Ammonia, primary amines, thiols, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide has a wide range of scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, showing promise in the treatment of various cancers.

Biological Research: It is used in studies exploring cell signaling pathways and apoptosis mechanisms.

Pharmaceutical Development: The compound is a candidate for drug development, particularly in targeting specific enzymes and receptors involved in disease processes.

Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting key signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights analogs with pyrazolo-pyrimidine cores and sulfonamide/benzamide substituents. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons

Key Findings :

Structural Variations :

- The target compound lacks the chromen-4-one and fluorophenyl groups present in analogs. These groups in the analogs likely enhance binding to hydrophobic enzyme pockets .

- The sulfamoylbenzamide group in the target compound may improve aqueous solubility compared to the methylsulfonamide or isopropylbenzamide groups in analogs.

Physicochemical Properties :

- The analog with molecular weight 589.1 (M+1) exhibits a melting point of 175–178°C, suggesting moderate crystallinity. Fluorine substituents likely contribute to thermal stability .

- The target compound’s lack of fluorine may reduce metabolic stability but improve solubility.

Biological Implications :

- Chromen-4-one and fluorophenyl moieties in analogs are associated with kinase inhibition (e.g., cyclin-dependent kinases) . The target compound’s pyrazole-pyrimidine core may retain kinase affinity but with altered selectivity.

Biological Activity

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide, a compound featuring a complex structure with potential pharmacological applications, has garnered attention for its biological activities. This article synthesizes data from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic uses.

Structural Overview

The compound is characterized by a sulfamoyl group linked to a benzamide , which is further connected to a pyrazolyl-pyrimidine moiety . This structural arrangement is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of pyrazolopyrimidines, including those related to this compound, exhibit notable antimicrobial activities. A study evaluated various pyrazolo[4,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The findings revealed that certain derivatives displayed superior antibacterial activity compared to standard antibiotics like cefotaxime, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Pyrazolo[3,2-d]pyrimidine derivatives have been studied for their antitumor properties. For instance, compounds with similar structures have shown efficacy as inhibitors of specific kinases involved in tumor proliferation. The sulfonamide component of this compound may enhance its ability to target cancer cells by interfering with metabolic pathways critical for tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes.

- Receptor Modulation : Pyrazolopyrimidine derivatives are known to interact with various receptors, including those involved in inflammatory responses and cell signaling pathways. This could contribute to both antimicrobial and antitumor effects.

- Antimetabolite Properties : Similar compounds have been recognized as purine analogs, suggesting that they may disrupt nucleic acid synthesis in rapidly dividing cells, a common mechanism for antitumor agents .

Study on Antimicrobial Efficacy

In a comparative study, several pyrazolo[4,3-d]pyrimidine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds featuring the pyrazole ring exhibited significant activity against both bacterial and fungal pathogens. For example, compound 12b demonstrated potent antifungal activity against Candida albicans with a MIC value of 8 µg/mL, comparable to established antifungals like miconazole .

Q & A

Q. What are the key synthetic steps and optimization strategies for N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide?

The synthesis involves sequential functionalization of the pyrimidine core and sulfamoyl benzamide moiety. Key steps include:

- Pyrazole-Pyrimidine Coupling : Reacting 6-chloropyrimidin-4-amine with 1H-pyrazole under nucleophilic aromatic substitution conditions (60–80°C, DMF, K₂CO₃) to introduce the pyrazole ring .

- Ethylenediamine Linker Attachment : Amidation of the pyrimidine intermediate with ethylenediamine derivatives, requiring pH control (pH 7–8) to avoid side reactions .

- Sulfamoyl Benzamide Formation : Coupling the intermediate with 4-sulfamoylbenzoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DCM . Optimization focuses on solvent choice (polar aprotic for coupling), temperature control (40–60°C for amidation), and purification via column chromatography (silica gel, MeOH/DCM gradient) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates the pyrimidine-pyrazole core (δ 8.2–8.9 ppm for pyrimidine protons) and sulfamoyl group (δ 2.9–3.1 ppm for NH₂) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight (expected [M+H]⁺: ~447.5 Da) and purity (>95%) .

- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to verify empirical formula (C₁₇H₁₈N₈O₃S) .

- HPLC : Quantifies impurities using reverse-phase C18 columns (ACN/water mobile phase) .

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.